Cas no 1096853-43-8 (1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine)

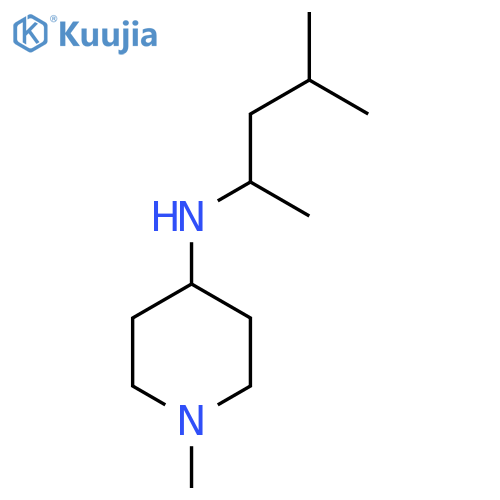

1096853-43-8 structure

商品名:1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine

1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine

-

- インチ: 1S/C12H26N2/c1-10(2)9-11(3)13-12-5-7-14(4)8-6-12/h10-13H,5-9H2,1-4H3

- InChIKey: YRADOXUTPGRSEU-UHFFFAOYSA-N

- ほほえんだ: N(C(C)CC(C)C)C1CCN(C)CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 148

- トポロジー分子極性表面積: 15.3

- 疎水性パラメータ計算基準値(XlogP): 2.5

1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-165930-0.25g |

1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |

1096853-43-8 | 0.25g |

$683.0 | 2023-06-04 | ||

| Enamine | EN300-165930-1.0g |

1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |

1096853-43-8 | 1g |

$743.0 | 2023-06-04 | ||

| Enamine | EN300-165930-0.05g |

1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |

1096853-43-8 | 0.05g |

$624.0 | 2023-06-04 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10120-10G |

1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |

1096853-43-8 | 95% | 10g |

¥ 14,322.00 | 2023-03-30 | |

| Enamine | EN300-165930-5.0g |

1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |

1096853-43-8 | 5g |

$2152.0 | 2023-06-04 | ||

| Enamine | EN300-165930-10.0g |

1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |

1096853-43-8 | 10g |

$3191.0 | 2023-06-04 | ||

| Enamine | EN300-165930-500mg |

1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |

1096853-43-8 | 500mg |

$465.0 | 2023-09-21 | ||

| Enamine | EN300-165930-5000mg |

1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |

1096853-43-8 | 5000mg |

$1406.0 | 2023-09-21 | ||

| Enamine | EN300-165930-2500mg |

1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |

1096853-43-8 | 2500mg |

$949.0 | 2023-09-21 | ||

| Enamine | EN300-165930-10000mg |

1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine |

1096853-43-8 | 10000mg |

$2085.0 | 2023-09-21 |

1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1096853-43-8 (1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine) 関連製品

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1096853-43-8)1-methyl-N-(4-methylpentan-2-yl)piperidin-4-amine

清らかである:99%

はかる:1g

価格 ($):422.0